3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The compound, also known as 3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and thus energy production.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, influencing various physical, mental, and physiological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature . .
Preparation Methods
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Coupling Reactions: It is often used in peptide synthesis as a coupling agent.
Scientific Research Applications
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its structural properties.
Comparison with Similar Compounds
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid is unique due to its specific structural features. Similar compounds include:
- N-Fmoc-N-benzyl-L-alanine
- Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
- (S)-3-[(9H-Fluoren-9-yl)methoxycarbonyl]amino-4-(allyloxy)-4-oxobutanoic acid
These compounds share similar protective groups and are used in peptide synthesis and other chemical reactions.
Properties
IUPAC Name |
3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQFRAHYHSLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282525-01-3 |
Source
|
Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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